4-Hydroxypyridazine
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Overview
Description
4-Hydroxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypyridazine can be synthesized through several methods. One common approach involves the oxidation of pyridazine ammonia using oxidizing agents such as hydrogen peroxide or silver oxide . Another method includes the cyclization of appropriate precursors under specific reaction conditions .
Industrial Production Methods: Industrial preparation of this compound often involves multi-step processes starting from readily available raw materials. For instance, 3,6-dichloropyridazine can be chlorinated to form 3,4,6-trichloropyridazine, which is then converted to 3,6-dichloro-4-hydroxypyridazine. This intermediate is further processed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or silver oxide.
Reduction: Reduction reactions can be performed under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, silver oxide.
Reducing Agents: Common reducing agents used in organic synthesis.
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridazine compounds .
Scientific Research Applications
4-Hydroxypyridazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxypyridazine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation .
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrimidine and Pyrazine: Other diazines with nitrogen atoms in different positions.
Uniqueness: 4-Hydroxypyridazine is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
1H-pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUTJZQFZBIRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902473 |
Source
|
Record name | NoName_1717 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20733-10-2 |
Source
|
Record name | pyridazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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